molecular formula C14H18N2O2 B8283725 2-[N-Methyl-N-(5-methyl-2-phenyl-4-oxazolyl) methylamino]ethanol

2-[N-Methyl-N-(5-methyl-2-phenyl-4-oxazolyl) methylamino]ethanol

Cat. No. B8283725
M. Wt: 246.30 g/mol
InChI Key: WFSJRZPXBKNVBV-UHFFFAOYSA-N
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Patent
US05925656

Procedure details

The title compound was prepared from 4-chloromethyl-5-methyl-2-phenyloxazole (10 g) and 2-(methylamino)ethanol (36 ml) by an analogous procedure to that described in preparation 1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].[CH3:15][NH:16][CH2:17][CH2:18][OH:19]>>[CH3:15][N:16]([CH2:17][CH2:18][OH:19])[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC=1N=C(OC1C)C1=CC=CC=C1
Name
Quantity
36 mL
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
CN(CC=1N=C(OC1C)C1=CC=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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